

An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Applications

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Compound of Interest

Compound Name: *p*-Nitrobenzyl mesylate

Cat. No.: B15545225

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Introduction

p-Nitrobenzyl mesylate (PNBM), also known as 4-nitrobenzyl methanesulfonate, is a crucial reagent in biochemical and pharmaceutical research, primarily utilized as a potent alkylating agent. Its unique reactivity with thiol groups has made it an invaluable tool for the identification and characterization of kinase substrates, a critical step in understanding cellular signaling pathways and in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties of **p-nitrobenzyl mesylate**, detailed experimental protocols for its key applications, and a summary of its quantitative data.

Chemical Properties

p-Nitrobenzyl mesylate is a solid organic compound with the chemical formula $C_8H_9NO_5S$.^[1] Its structure features a nitro-substituted benzyl group attached to a mesylate functional group, rendering the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility as an alkylating agent.

Physicochemical Data

A summary of the key physicochemical properties of **p-nitrobenzyl mesylate** is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, its physical form is consistently described as a solid.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO ₅ S	[1]
Molecular Weight	231.23 g/mol	
CAS Number	39628-94-9	[1]
Appearance	White to beige solid/powder	
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO to 100 mM	[2]
Storage	Store at -20°C under desiccating conditions	[3]

Spectroscopic Data

Detailed spectroscopic data for **p-nitrobenzyl mesylate** is not readily available in the public domain. However, based on the known structure and data from closely related compounds such as 4-nitrophenyl methanesulfonate and methyl 4-nitrobenzenesulfonate, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Expected Ranges):

Protons	Expected Chemical Shift (ppm)
-CH ₃ (mesyl)	~3.0 - 3.5 (s, 3H)
-CH ₂ - (benzyl)	~5.0 - 5.5 (s, 2H)
Aromatic protons	~7.5 - 8.5 (d, 2H and d, 2H)

¹³C NMR Spectroscopy (Expected Ranges):

Carbon	Expected Chemical Shift (ppm)
-CH ₃ (mesyl)	~40 - 50
-CH ₂ - (benzyl)	~70 - 80
Aromatic carbons	~120 - 150
Aromatic carbon (ipso-NO ₂)	~145 - 155
Aromatic carbon (ipso-CH ₂)	~130 - 140

Infrared (IR) Spectroscopy (Expected Characteristic Peaks):

Functional Group	Expected Wavenumber (cm ⁻¹)
NO ₂ asymmetric stretch	~1520 - 1540
NO ₂ symmetric stretch	~1340 - 1360
S=O asymmetric stretch	~1350 - 1370
S=O symmetric stretch	~1170 - 1190
C-O stretch	~1000 - 1050
Aromatic C-H stretch	~3000 - 3100
Aliphatic C-H stretch	~2850 - 3000

Mass Spectrometry (Expected Fragmentation):

In mass spectrometry, **p-nitrobenzyl mesylate** is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the mesyl group (•SO₂CH₃), the nitro group (•NO₂), and cleavage of the benzyl C-O bond.

Experimental Protocols

The primary application of **p-nitrobenzyl mesylate** is in the alkylation of thiophosphorylated proteins for the identification of direct kinase substrates. This technique, often referred to as the "semisynthetic epitope" method, allows for the specific tagging and subsequent detection or

purification of proteins that have been phosphorylated by a kinase of interest using a modified ATP analog, ATPyS.

Synthesis of p-Nitrobenzyl Mesylate

A common method for the synthesis of **p-nitrobenzyl mesylate** involves the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or chloroform.

Materials:

- p-Nitrobenzyl alcohol
- Methanesulfonyl chloride
- Triethylamine (or pyridine)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve p-nitrobenzyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (or pyridine) to the solution with stirring.
- Slowly add methanesulfonyl chloride dropwise to the reaction mixture.

- Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield pure **p-nitrobenzyl mesylate**.

Alkylation of Thiophosphorylated Proteins for Kinase Substrate Identification

This protocol outlines the general steps for using **p-nitrobenzyl mesylate** to alkylate thiophosphorylated proteins for subsequent analysis by western blotting or mass spectrometry.

Materials:

- Kinase of interest
- Substrate protein(s) or cell lysate
- ATPγS (Adenosine 5'-[γ-thio]triphosphate)
- Kinase reaction buffer
- **p-Nitrobenzyl mesylate** (PNBM)
- Dimethyl sulfoxide (DMSO)
- EDTA solution (for quenching)
- SDS-PAGE gels and western blotting apparatus

- Anti-thiophosphate ester antibody

Procedure:

- Kinase Reaction:

- Set up the kinase reaction by combining the kinase, substrate, and kinase reaction buffer.
- Initiate the reaction by adding ATP_S to a final concentration of 100-500 μ M.
- Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for 30-60 minutes.
- (Optional) Quench the kinase reaction by adding EDTA to a final concentration that is double the concentration of Mg²⁺ in the buffer.[3]

- Alkylation with **p-Nitrobenzyl Mesylate**:

- Prepare a fresh 50 mM stock solution of **p-nitrobenzyl mesylate** in DMSO.[3]
- Add the PNBM stock solution to the kinase reaction mixture to a final concentration of 2.5-5 mM.[3]
- Incubate the alkylation reaction at room temperature for 1-2 hours with gentle agitation.[3]

- Sample Preparation for Analysis:

- For western blot analysis, add SDS-PAGE loading buffer to the alkylated sample, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel.
- For mass spectrometry analysis, the sample may require further processing, such as protein precipitation, digestion, and peptide cleanup, to remove interfering substances.

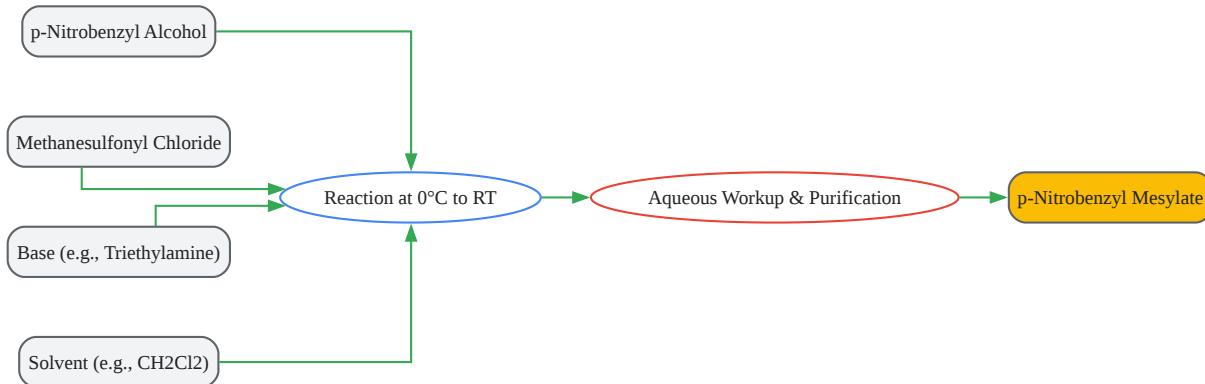
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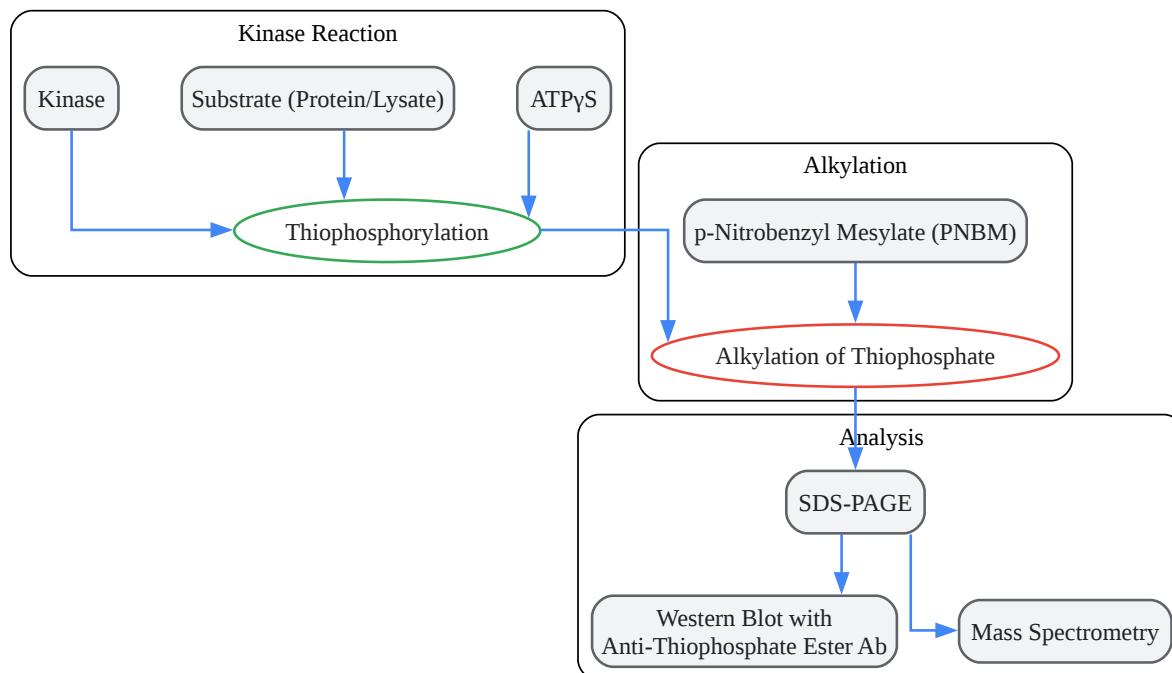
- After SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane and probe with a specific anti-thiophosphate ester antibody.

- Detect the antibody signal using a suitable secondary antibody and chemiluminescent substrate.

Visualizations

Logical Relationship of p-Nitrobenzyl Mesylate Synthesis





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